

FGF401 (Roblitinib): A Selective FGFR4 Inhibitor

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Compound of Interest

Compound Name: MM-401
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FGF401 is an investigational, reversible, and covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] Deregulation of the FGF19-FGFR4 signaling pathway has been identified as an oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[1][2][3] FGF401 has demonstrated anti-tumor activity in preclinical models that are dependent on the FGF19/FGFR4 pathway.[1]

Mechanism of Action

The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis.[1] In cancer, aberrant activation of this pathway can drive tumor growth.[1][2][3] FGF401 selectively inhibits FGFR4, thereby blocking the downstream signaling cascade and inhibiting the proliferation of cancer cells that are dependent on this pathway.[1]

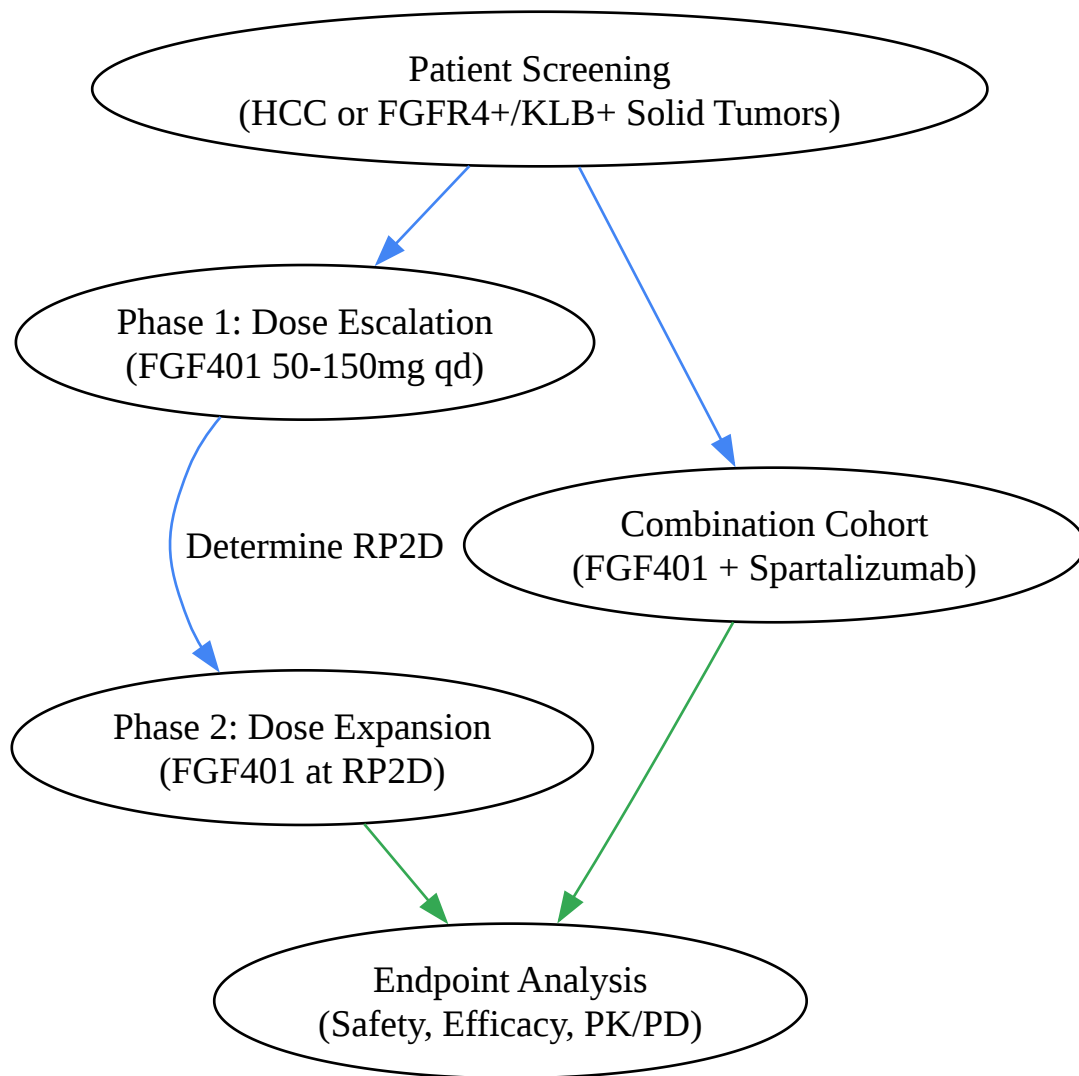
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Clinical Studies: Phase 1/2 in Solid Tumors

A first-in-human, Phase 1/2 clinical trial (NCT02325739) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of FGF401 as a single agent and in combination with the anti-PD-1 antibody spartalizumab in

patients with HCC or other solid tumors expressing FGFR4 and its co-receptor β -Klotho (KLB).
[1][2][3]

- Study Design: The study consisted of a dose-escalation phase (Phase 1) followed by a dose-expansion phase (Phase 2). The dose-escalation was guided by a Bayesian model.[1][2][3]
- Patient Population: Patients with advanced HCC or other solid tumors with positive FGFR4 and KLB expression were enrolled.[1][2][3]
- Treatment Regimen:
 - Monotherapy: FGF401 was administered orally at doses ranging from 50 to 150 mg once daily (qd).[1]
 - Combination Therapy: FGF401 was administered at the recommended Phase 2 dose (RP2D) in combination with spartalizumab (300 mg) administered intravenously every 3 weeks (Q3W).[2]
- Endpoints:
 - Primary: Determine the maximum tolerated dose (MTD) and/or RP2D of FGF401.[1]
 - Secondary: Evaluate safety, PK, PD, and preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1][3]
 - Exploratory Biomarkers: Temporal profiling of C4, FGF19, total bile acid, and total cholesterol levels in blood, and CYP7A1 and DUSP6 transcript levels in tumor biopsies.[1]



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Parameter	Value	Reference
Phase 1 Enrollment	74 patients	[1]
FGF401 Monotherapy Doses	50 to 150 mg qd	[1]
Recommended Phase 2 Dose (RP2D)	120 mg qd	[1][2]
Phase 2 Enrollment (Group 1 - Asian HCC)	30 patients	[1]
Phase 2 Enrollment (Group 2 - Non-Asian HCC)	36 patients	[1]
Phase 2 Enrollment (Group 3 - Other Solid Tumors)	20 patients	[1]
Combination Therapy Enrollment	12 patients	[1]
Combination Therapy RP2D	FGF401 120 mg qd + Spartalizumab 300 mg Q3W	[2]
Objective Responses (Monotherapy)	8 patients (1 Complete Response, 7 Partial Responses)	[1][2]
Objective Responses (Combination Therapy)	2 patients (Partial Responses)	[2]
Grade 3 Dose-Limiting Toxicities (n=6/70)	Increased transaminases (n=4), Increased blood bilirubin (n=2)	[1][2]
Most Frequent Adverse Events (AEs)	Diarrhea (73.8%), Increased AST (47.5%), Increased ALT (43.8%)	[1][2]

Pharmacodynamics and Biomarker Analysis

Effective inhibition of the FGF19-FGFR4 pathway by FGF401 was confirmed by an increase in the levels of C4 (a marker of bile acid synthesis), total bile acid, and circulating FGF19.[1][2]

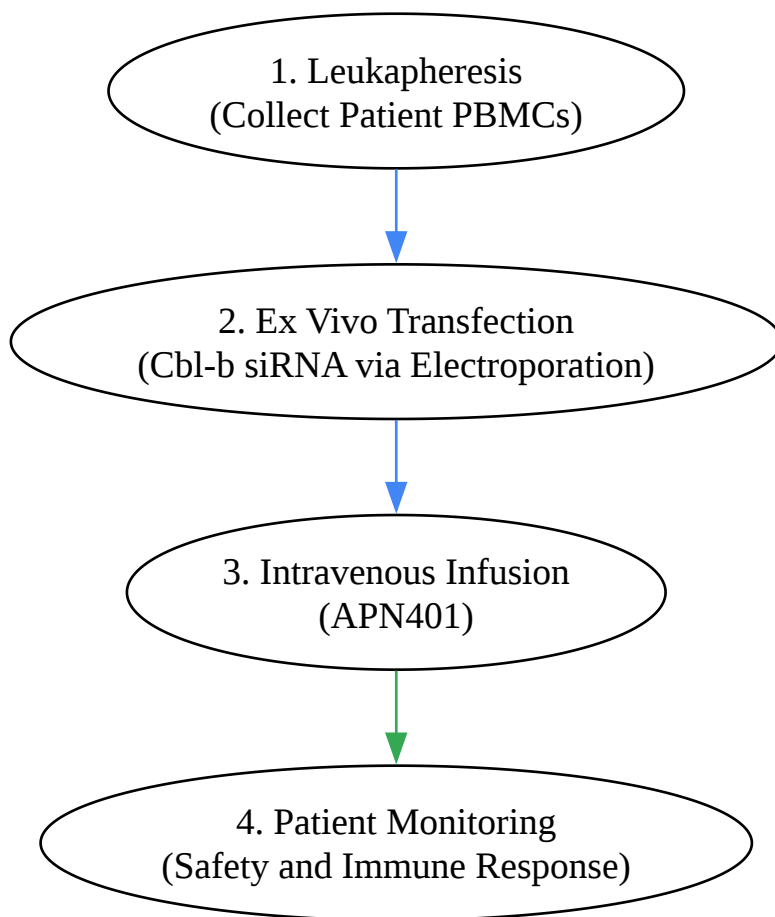
APN401: Adoptive Cellular Immunotherapy

APN401 is an autologous peripheral blood mononuclear cell (PBMC) based therapy where the PBMCs are transfected with a small interfering RNA (siRNA) to knockdown the expression of Casitas-B-lineage lymphoma protein-b (Cbl-b).[4] Cbl-b is an E3 ubiquitin ligase that acts as an intracellular checkpoint, limiting lymphocyte activation.[4] By inhibiting Cbl-b, the anti-tumor activity of T cells and natural killer (NK) cells is enhanced.[4]

Clinical Studies: Phase 1 in Solid Tumors

A Phase I clinical trial was conducted to assess the feasibility, safety, and toxicity of a single intravenous infusion of APN401 in patients with refractory solid tumors.[4]

- Patient Population: Patients with metastatic solid tumors who were no longer responding to standard therapies.[4]
- Treatment Regimen: A single intravenous infusion of APN401 at one of three dose cohorts: 5, 10, or 50 x10⁵ transfected PBMCs/kg.[4]
- Cell Preparation:
 - PBMCs were collected from patients via leukapheresis.[4]
 - The collected PBMCs were transfected with Cbl-b siRNA ex vivo using electroporation.[4]
 - The transfected cells (APN401) were infused back into the patient over 30 minutes.[4]



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Parameter	Value	Reference
Total Patients Treated	9 (3 in each dose cohort)	[4]
Tumor Types	6 Pancreatic, 2 Colon, 1 Kidney Cancer	[4]
Dose Cohorts	5, 10, and 50 x10 ⁵ transfected PBMCs/kg	[4]
Transfection Efficiency (CD56+ cells)	55%	[4]
Transfection Efficiency (CD3+ cells)	46%	[4]
Transfection Efficiency (CD19+ cells)	45%	[4]
Transfection Efficiency (CD14+ cells)	23%	[4]
In Vitro Cytokine Production (IFN- γ)	4-fold increase	[4]
In Vitro Cytokine Production (IL-2)	2-fold increase	[4]
Most Common Adverse Event	Grade 2 chills	[4]
Grade 3 or 4 Toxicities	Not observed	[4]

Conclusion of Preliminary Studies

The preliminary data from the Phase I trial suggested that a single intravenous infusion of APN401 is feasible and safe in patients with refractory solid tumors.[4] The results supported moving forward to Phase II clinical trials with multiple infusions.[4]

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References

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- [2. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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- [4. Phase I clinical trial of adoptive cellular immunotherapy with APN401 in patients with solid tumors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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